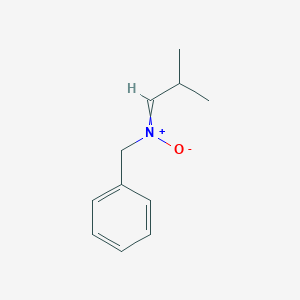
N-Benzyl-2-methylpropan-1-imine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-methylpropan-1-imine N-oxide is an organic compound that belongs to the class of imines and N-oxides. This compound is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further connected to a 2-methylpropan-1-imine moiety. The N-oxide functional group is known for its unique reactivity and applications in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-methylpropan-1-imine N-oxide typically involves the oxidation of N-Benzyl-2-methylpropan-1-imine. One common method is the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a base. The reaction proceeds as follows:
- N-Benzyl-2-methylpropan-1-imine is dissolved in an appropriate solvent, such as methanol or ethanol.
- Hydrogen peroxide is added to the solution, followed by the addition of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
- The product, this compound, is isolated by standard purification techniques, such as extraction and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2-methylpropan-1-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can participate in further oxidation reactions, leading to the formation of more oxidized species.
Reduction: The N-oxide can be reduced back to the corresponding imine using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: More oxidized species of the N-oxide.
Reduction: N-Benzyl-2-methylpropan-1-imine.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
N-Benzyl-2-methylpropan-1-imine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-methylpropan-1-imine N-oxide involves its reactivity as an N-oxide. The N-oxide group can participate in various chemical reactions, such as oxidation and reduction, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-2-methylpropan-1-amine hydrochloride: A related compound with a similar structure but lacking the N-oxide group.
N-Benzyl-2-propen-1-amine hydrochloride: Another similar compound with a propenyl group instead of the methylpropan-1-imine moiety.
N-Benzyl-2-bromo-N-methyl-2-propen-1-amine hydrochloride: A brominated derivative with different reactivity.
Uniqueness
N-Benzyl-2-methylpropan-1-imine N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
115869-93-7 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-benzyl-2-methylpropan-1-imine oxide |
InChI |
InChI=1S/C11H15NO/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 |
Clé InChI |
SBIPPLAPIJMTMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=[N+](CC1=CC=CC=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


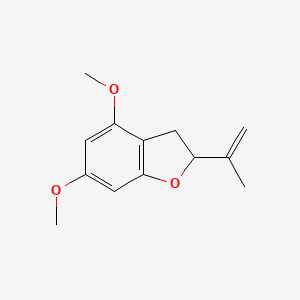
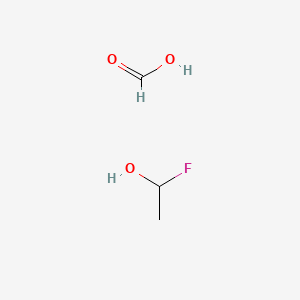
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
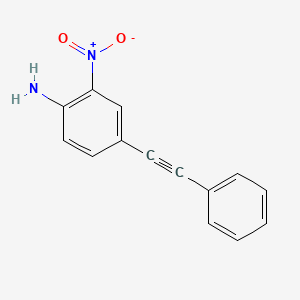
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)
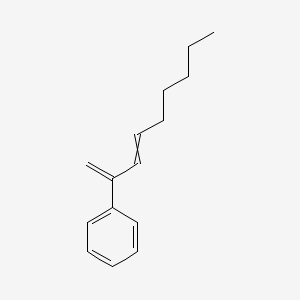
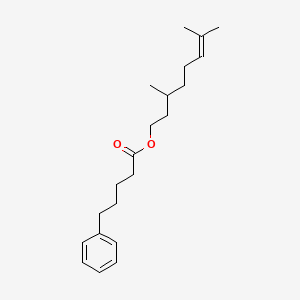

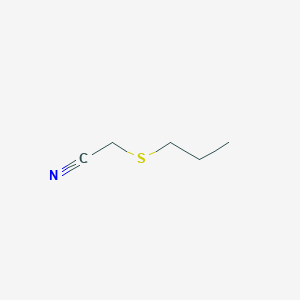


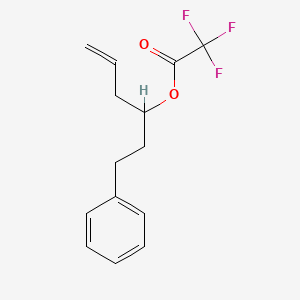
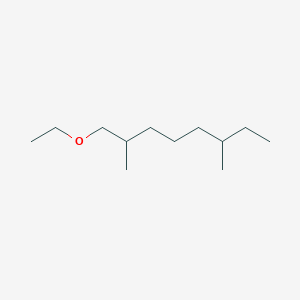
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)
